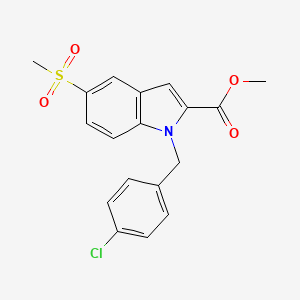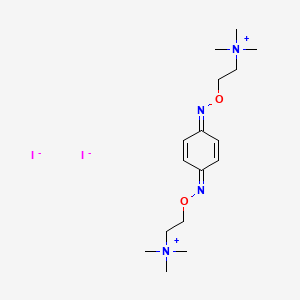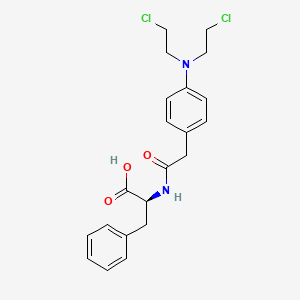
Lofenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lofenal is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, which is often associated with alkylating agents used in chemotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lofenal typically involves multiple steps:
Formation of the bis(2-chloroethyl)amino group: This can be achieved by reacting 2-chloroethylamine with a suitable precursor.
Attachment to the phenyl ring: The bis(2-chloroethyl)amino group is then attached to a phenyl ring through an acylation reaction.
Formation of the amino acid backbone: The phenylacetyl group is then introduced, followed by the formation of the amino acid backbone through standard peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and stringent quality control measures to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bis(2-chloroethyl)amino group.
Reduction: Reduction reactions can also occur, potentially affecting the phenyl ring or the amino acid backbone.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study the effects of alkylating agents on cellular processes, given its structural similarity to known chemotherapeutic agents.
Medicine
The compound’s potential as a chemotherapeutic agent could be explored, particularly in the treatment of cancers that are sensitive to alkylating agents.
Industry
In the industrial sector, it could be used in the synthesis of other chemicals or as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Lofenal likely involves the alkylation of DNA, leading to the disruption of DNA replication and transcription. This can result in cell death, particularly in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
What sets Lofenal apart is its specific structure, which may confer unique properties in terms of its reactivity and biological activity.
Propiedades
Número CAS |
10047-08-2 |
|---|---|
Fórmula molecular |
C21H24Cl2N2O3 |
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O3/c22-10-12-25(13-11-23)18-8-6-17(7-9-18)15-20(26)24-19(21(27)28)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,24,26)(H,27,28) |
Clave InChI |
WOJORPYBSQEBBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
lofenal lofenal, (D-Phe)-isomer lofenal, (L-Phe)-isomer N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)-dl-phenylalanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


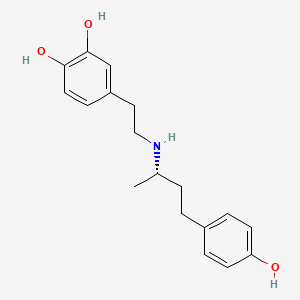
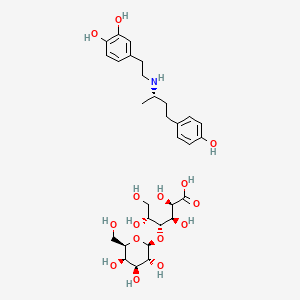
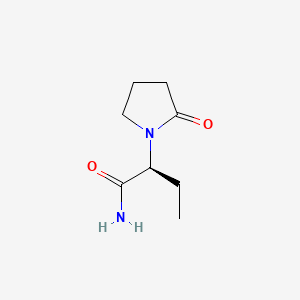
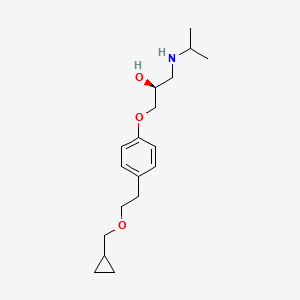
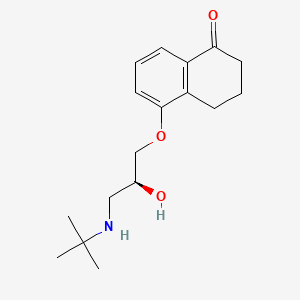
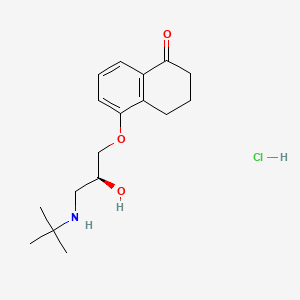
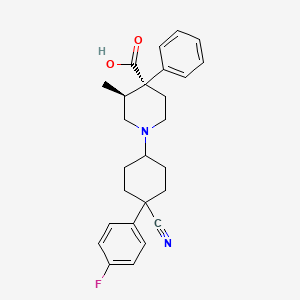

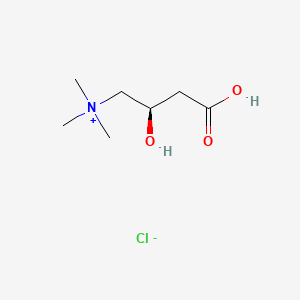
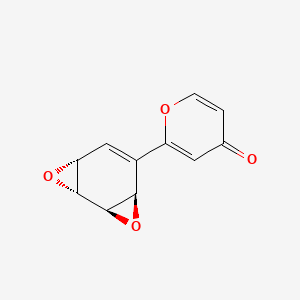

![N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B1674959.png)
